molecular formula C23H19N3O3S B14925071 Methyl 4-oxo-7-phenyl-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 4-oxo-7-phenyl-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B14925071
M. Wt: 417.5 g/mol
InChI Key: FKFLQVHEDVDNLZ-UHFFFAOYSA-N
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Description

Methyl 4-oxo-7-phenyl-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex heterocyclic compound. It belongs to the pyrimidine family, which is known for its diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-7-phenyl-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl ester with appropriate reagents under controlled conditions . The reaction conditions often require the use of catalysts, solvents, and specific temperature and pH settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-7-phenyl-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

Methyl 4-oxo-7-phenyl-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-oxo-7-phenyl-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives, such as:

Properties

Molecular Formula

C23H19N3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

methyl 4-oxo-7-phenyl-1-(1-phenylethyl)-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H19N3O3S/c1-14(15-9-5-3-6-10-15)26-20-19(21(27)25-23(26)30)17(22(28)29-2)13-18(24-20)16-11-7-4-8-12-16/h3-14H,1-2H3,(H,25,27,30)

InChI Key

FKFLQVHEDVDNLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=C(C(=CC(=N3)C4=CC=CC=C4)C(=O)OC)C(=O)NC2=S

Origin of Product

United States

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